molecular formula C15H20N2O4S B5158414 N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Cat. No.: B5158414
M. Wt: 324.4 g/mol
InChI Key: JBYQOVSVYLCLNQ-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzamide core, a thiazolidinone ring, and a methylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide” typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Attachment of the Methylpropyl Side Chain: The methylpropyl side chain can be attached via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzamide core can undergo substitution reactions, such as halogenation or nitration, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

“N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide” would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidinone ring may also contribute to its activity by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other benzamide derivatives.

Properties

IUPAC Name

N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-10(2)8-16-14(18)12-5-4-6-13(7-12)17-15(19)11(3)9-22(17,20)21/h4-7,10-11H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYQOVSVYLCLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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